Compound Description: DU 125530 is a selective and silent 5-HT1A receptor antagonist. It is currently under clinical development for its potential in treating anxiety and mood disorders. Studies have demonstrated its ability to achieve high occupancy of 5-HT1A receptors in the human brain at doses that cause minimal acute side effects [].
Compound Description: WAY-100635 is a radioligand used in Positron Emission Tomography (PET) studies to assess the occupancy of 5-HT1A receptors in the human brain. This compound is instrumental in studying and quantifying the binding of novel drugs, such as DU 125530, to their target receptors [].
Compound Description: This compound is the focus of a patent for developing tablet coatings to mask the bitter taste of drugs []. This underscores the pharmaceutical industry's continuous endeavor to improve drug formulations for enhanced patient compliance.
Compound Description: WAY 100635 is recognized as a potent antagonist of 5-HT1A receptors, exhibiting activity in both the dorsal raphe nucleus (DRN) and CA1 region of the hippocampus []. Its mechanism of action is suggested to involve competitive antagonism in the DRN and a combination of competitive and non-competitive antagonism in the hippocampus [].
Compound Description: This compound was investigated as a potential SPECT radioligand for the 5-HT1A receptor but ultimately did not demonstrate specific binding to the receptor in in vivo rat studies [].
Compound Description: Compound 81/470 is a broad-spectrum anthelmintic agent. Pharmacokinetic studies in rats showed that its bioavailability is significantly influenced by the formulation (suspension vs. solution) [].
Compound Description: WAY-101405 acts as a silent antagonist at the 5-HT1A receptor and displays efficacy in enhancing memory and reversing cognitive deficits in rodent models []. It demonstrates potential as a therapeutic agent for cognitive dysfunction associated with psychiatric and neurological conditions [].
Compound Description: This compound serves as a key intermediate in synthesizing novel phenoxy derivatives for evaluating in vitro antiproliferative activity []. This highlights the importance of chemical intermediates in developing new drug candidates.
Compound Description: The crystal structure of this compound has been elucidated and published []. Understanding the three-dimensional structure of molecules is critical in drug design as it provides insight into how a drug might interact with its target.
Compound Description: Dasatinib, discovered and developed through iterative structure-activity relationship studies, emerged as a potent pan-Src kinase inhibitor []. It exhibits promising anti-inflammatory activity in vivo and is currently undergoing clinical trials for treating chronic myelogenous leukemia [].
Compound Description: 18F-VUIIS8310 shows promise as a PET ligand for imaging glioma and potentially other solid tumors []. Its high signal-to-noise ratio between tumor and normal brain tissue makes it particularly interesting for early tumor detection [].
Compound Description: BMS-279700 is an orally active p56Lck inhibitor, demonstrating potent inhibition of T cell proliferation and proinflammatory cytokine production in vivo []. This compound represents a potential therapeutic strategy for inflammatory and autoimmune diseases.
Compound Description: This class of compounds serves as intermediates in synthesizing 1,3,4-oxadiazole substituted 2-(5-aryl/heterylidene-2,4-dioxothiazolidine-3-ylidene)-acetamides, some of which showed selective in vitro anticancer activity against specific cancer cell lines []. This highlights the potential of these compounds as leads for developing new anticancer agents.
Compound Description: This series of compounds was synthesized and evaluated for in vitro anticancer activity []. The study identified compounds with promising cytotoxicity against PANC-1 and HepG2 cell lines, indicating their potential as leads for developing anticancer agents [].
Compound Description: FR247304 exhibits potent inhibition of poly(ADP-ribose) polymerase-1 (PARP-1) []. Preclinical studies demonstrate its neuroprotective effects in vitro and in vivo models of cerebral ischemia, suggesting its potential as a therapeutic agent for stroke and neurodegenerative diseases [].
2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine and its Analogues
Compound Description: These compounds, with high affinity for nicotinic acetylcholine receptors (nAChRs), were investigated as potential PET imaging agents for nAChRs []. The study highlighted the importance of lipophilicity for blood-brain barrier penetration and its impact on PET imaging effectiveness [].
Compound Description: The crystal structure of this compound was elucidated and compared with its unsubstituted analogue []. This study highlights how subtle structural modifications, such as chlorine substitution, can influence a molecule's conformation and, potentially, its biological activity.
Compound Description: These two series of compounds, incorporating various substituents and heterocyclic moieties, represent a focused effort to design and synthesize new chemical entities with potential biological activities [].
2-[(18)F]fluoro-A-85380
Compound Description: This compound, a promising radiotracer for imaging the nicotinic acetylcholine receptor (nAChR), was found to have slow blood-brain barrier penetration due to its low lipophilicity [].
Compound Description: This compound is a crucial intermediate in synthesizing Pelitinib and Neratinib, both irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases []. These inhibitors hold therapeutic potential for treating various cancers.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.